N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide
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Overview
Description
N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a thiophene ring attached to a chromen-4-one core, which is further substituted with a 2-methylphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Scientific Research Applications
N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.
Introduction of the 2-Methylphenyl Group: The 2-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-methylbenzoyl chloride and an aluminum chloride catalyst.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a Suzuki coupling reaction between a brominated chromen-4-one derivative and a thiophene boronic acid.
Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide group using an appropriate amine and coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents such as halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halides or organometallic reagents in the presence of a suitable catalyst like palladium on carbon.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide: Similar structure but with a benzamide group instead of a thiophene ring.
N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties
Properties
IUPAC Name |
N-[2-(2-methylphenyl)-4-oxochromen-6-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3S/c1-13-5-2-3-6-15(13)19-12-17(23)16-11-14(8-9-18(16)25-19)22-21(24)20-7-4-10-26-20/h2-12H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDKSYKZAPJWRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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